Product packaging for 2-Butoxy-4-methylpyridin-3-amine(Cat. No.:)

2-Butoxy-4-methylpyridin-3-amine

Cat. No.: B13617900
M. Wt: 180.25 g/mol
InChI Key: ARGGJMQSUJAVOJ-UHFFFAOYSA-N
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Description

2-Butoxy-4-methylpyridin-3-amine is a chemical compound with the molecular formula C₁₀H₁₆N₂O. It belongs to the class of aminopyridine derivatives, which are nitrogen-containing heterocyclic compounds of significant interest in medicinal and synthetic chemistry . Pyridine and its methylated derivatives, such as the picolines (methylpyridines), are fundamental scaffolds and versatile intermediates in various industrial and technological applications . They serve as key precursors in the synthesis of pharmaceuticals, polymers, insecticides, herbicides, and dyes . The aminopyridine moiety, in particular, is a privileged structure in drug discovery. Related compounds, such as 3-amino-4-methylpyridine, are utilized as key synthetic intermediates in the production of active pharmaceutical ingredients (APIs), including antiretroviral medications like nevirapine . This specific butoxy-modified aminopyridine is valuable for researchers exploring structure-activity relationships, particularly in modulating the lipophilicity and steric properties of potential drug candidates. The butoxy chain can influence the molecule's physicochemical properties, such as its logP and polar surface area, which are critical parameters for optimizing a compound's absorption, distribution, and blood-brain barrier penetration profile . As a building block, it can be used in further functionalization reactions, including condensations or metal-catalyzed cross-couplings, to create more complex molecular architectures. This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis investigations. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O B13617900 2-Butoxy-4-methylpyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-butoxy-4-methylpyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-3-4-7-13-10-9(11)8(2)5-6-12-10/h5-6H,3-4,7,11H2,1-2H3

InChI Key

ARGGJMQSUJAVOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=CC(=C1N)C

Origin of Product

United States

Synthetic Methodologies for 2 Butoxy 4 Methylpyridin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Title Compound

A retrosynthetic analysis of 2-Butoxy-4-methylpyridin-3-amine allows for the logical deconstruction of the molecule into simpler, commercially available starting materials. The primary disconnections focus on the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds associated with the amine and butoxy groups, respectively.

A key strategy involves disconnecting the butoxy group first, leading to a 2-hydroxy-4-methylpyridin-3-amine intermediate. This is a common approach as the hydroxyl group can be a precursor to the ether linkage via a Williamson ether synthesis. Further disconnection of the amino group from the pyridine (B92270) ring suggests a nitration reaction on a 4-methyl-2-pyridone precursor, followed by reduction.

An alternative and often more strategically sound disconnection breaks the C-N bond of the amine first. This approach leads back to a 2-butoxy-4-methylpyridine intermediate, which would then require a regioselective amination at the C-3 position. This can be challenging due to the directing effects of the existing substituents.

A powerful retrosynthetic approach for amines is the reductive amination disconnection. youtube.comyoutube.com This would involve disconnecting the C-N bond to reveal a ketone or aldehyde and an amine. However, for an aromatic amine like the target compound, this is not a direct application. Instead, we can consider the amino group as arising from the reduction of a nitro group. This leads to the key intermediate, 2-butoxy-4-methyl-3-nitropyridine. The butoxy group can be disconnected to reveal a 2-chloro-4-methyl-3-nitropyridine, a common and versatile intermediate in pyridine chemistry. This chloro-substituted pyridine can be synthesized from 4-methyl-3-nitropyridine (B1297851) N-oxide. The retrosynthetic pathway is outlined below:

Retrosynthetic Pathway:

Generated mermaid

Conventional Synthesis Routes

Conventional synthetic routes to this compound typically involve multi-step linear or convergent pathways, relying on well-established functional group interconversions.

Multi-step Linear and Convergent Pathways

A plausible linear synthesis begins with a commercially available picoline derivative. For instance, the synthesis could start from 2-amino-4-methylpyridine (B118599). Nitration of 2-amino-4-methylpyridine would likely occur at the 3- and 5-positions. Separation of the desired 3-nitro isomer, followed by diazotization and hydrolysis, would yield 4-methyl-3-nitropyridin-2-one.

A more convergent approach might involve the synthesis of a pre-functionalized pyridine ring. For example, a Hantzsch-type pyridine synthesis could be employed using an appropriate β-ketoester, an aldehyde, and ammonia (B1221849) to construct the pyridine core with the desired methyl group and other functionalities that can be later converted to the butoxy and amine groups.

A common starting material for such syntheses is 2-chloro-4-methylpyridin-3-amine. nbinno.com This intermediate is crucial in the production of various pharmaceuticals. nbinno.com A potential synthetic pathway starting from this compound is detailed in the table below.

StepReactionReactantsReagentsProduct
1Diazotization and Sandmeyer Reaction2-Chloro-4-methylpyridin-3-amineNaNO₂, HCl, CuBr2-Chloro-3-bromo-4-methylpyridine
2Nucleophilic Aromatic Substitution2-Chloro-3-bromo-4-methylpyridineSodium butoxide3-Bromo-2-butoxy-4-methylpyridine
3Buchwald-Hartwig Amination3-Bromo-2-butoxy-4-methylpyridineAmmonia or an ammonia equivalentPalladium catalyst, ligand

Functional Group Interconversions Leading to this compound

The final steps in the synthesis of this compound often rely on key functional group interconversions. A common precursor is a nitro-substituted pyridine, which can be readily reduced to the corresponding amine.

The introduction of the butoxy group is typically achieved through a nucleophilic aromatic substitution reaction. A leaving group, such as a halogen (commonly chlorine), at the 2-position of the pyridine ring is displaced by butoxide ion. This reaction is generally efficient, especially when the ring is activated by an electron-withdrawing group, such as a nitro group at the 3-position.

Table of Key Functional Group Interconversions:

Starting Functional GroupTarget Functional GroupReagents and Conditions
Nitro (-NO₂)Amine (-NH₂)H₂, Pd/C; or SnCl₂, HCl; or Fe, AcOH
Chloro (-Cl) at C-2Butoxy (-OBu) at C-2Sodium butoxide (NaOBu) in butanol, heat
Amine (-NH₂) at C-2Chloro (-Cl) at C-2NaNO₂, HCl, then CuCl (Sandmeyer reaction)

Advanced Synthetic Approaches

Modern synthetic chemistry aims to develop more efficient and environmentally benign methods. This includes the use of catalytic systems and adherence to the principles of green chemistry.

Catalytic Reaction Systems for Pyridine Amination and Butoxylation

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions and reduced waste. For the synthesis of this compound, catalytic systems can be employed for both the amination and butoxylation steps.

Catalytic Amination: The direct C-H amination of pyridines is a highly sought-after transformation. While challenging, progress has been made using transition metal catalysts. For instance, palladium or copper-catalyzed amination of a 2-butoxy-4-methylpyridine could potentially install the amino group at the 3-position. More commonly, cross-coupling reactions, such as the Buchwald-Hartwig amination, are used to couple an amine with a halo-substituted pyridine. nih.gov

Catalytic Butoxylation: The introduction of the butoxy group can also be achieved via catalytic methods. For example, a palladium-catalyzed C-O cross-coupling reaction between 2-chloro-4-methylpyridin-3-amine and butanol could be a viable route.

Green Chemistry Principles in the Synthesis of Substituted Pyridines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like substituted pyridines to minimize environmental impact. rasayanjournal.co.in Key strategies include the use of safer solvents, catalytic reagents, and atom-economical reactions. rsc.orgrsc.org

For the synthesis of this compound, several green chemistry principles can be incorporated:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or ionic liquids. biosynce.com

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts reduces waste and often allows for milder reaction conditions. biosynce.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are a prime example of this principle. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields, contributing to a more energy-efficient process. nih.gov

Chemical Reactivity and Derivatization of 2 Butoxy 4 Methylpyridin 3 Amine

Chemical Transformations at the Amine Moiety

The primary amine group (-NH2) at the 3-position of the pyridine (B92270) ring is a key site for a variety of chemical reactions, including acylation, alkylation, diazotization, and condensation.

Acylation Reactions and Amide Formation

The primary amine functionality of 2-Butoxy-4-methylpyridin-3-amine is expected to readily undergo acylation with acylating agents such as acyl chlorides, acid anhydrides, and esters to form the corresponding amides. This reaction is a fundamental transformation for arylamines. The general mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Table 1: Predicted Acylation Reactions of this compound

Acylating AgentPredicted Product
Acetyl chlorideN-(2-Butoxy-4-methylpyridin-3-yl)acetamide
Acetic anhydrideN-(2-Butoxy-4-methylpyridin-3-yl)acetamide
Benzoyl chlorideN-(2-Butoxy-4-methylpyridin-3-yl)benzamide

Alkylation Reactions and Quaternary Salt Formation

The nitrogen atom of the primary amine can act as a nucleophile and react with alkyl halides to form secondary and tertiary amines. Exhaustive alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. However, controlling the degree of alkylation can be challenging and may result in a mixture of products.

Furthermore, the pyridine ring nitrogen can also undergo alkylation, leading to the formation of a pyridinium (B92312) salt. The relative reactivity of the exocyclic amine versus the ring nitrogen towards alkylation would depend on the reaction conditions and the nature of the alkylating agent. Generally, the pyridine nitrogen is more basic and sterically accessible, making it more prone to alkylation.

Diazotization and Subsequent Transformations

The primary arylamine group of this compound can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). scienceforums.net The resulting pyridine-3-diazonium salt is an important intermediate that can undergo a variety of subsequent transformations. google.com

It is important to note that pyridine-3-diazonium salts are generally more stable than their pyridine-2-diazonium counterparts, which are highly unstable. google.com The stability of the 3-diazopyridinium cation allows for its use in various synthetic applications. nih.gov

Key transformations of the diazonium group include:

Replacement by a hydroxyl group: Heating the aqueous solution of the diazonium salt leads to the formation of the corresponding 3-hydroxypyridine (B118123) derivative. nih.gov

Sandmeyer reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) can introduce chloro, bromo, or cyano groups, respectively, onto the pyridine ring at the 3-position. google.com

Schiemann reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (prepared by adding HBF4 to the diazonium salt solution) yields the 3-fluoropyridine (B146971) derivative. google.com

Gomberg-Bachmann reaction: Coupling with other aromatic compounds in the presence of a base.

Azo coupling: Reaction with activated aromatic compounds, such as phenols or anilines, to form azo dyes. Research has shown that the diazonium salt of 3-aminopyridine (B143674) can be coupled with compounds like malononitrile (B47326) and ethyl cyanoacetate. researchgate.net

Table 2: Potential Diazotization-based Transformations of this compound

Reagent(s)Expected ProductReaction Type
1. NaNO2, HCl (aq), 0-5 °C2. H2O, heat2-Butoxy-4-methylpyridin-3-olHydrolysis
1. NaNO2, HCl (aq), 0-5 °C2. CuCl, HCl3-Chloro-2-butoxy-4-methylpyridineSandmeyer
1. NaNO2, HBr (aq), 0-5 °C2. CuBr, HBr3-Bromo-2-butoxy-4-methylpyridineSandmeyer
1. NaNO2, HBF4 (aq), 0-5 °C2. Heat2-Butoxy-3-fluoro-4-methylpyridineSchiemann

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comlibretexts.org This reaction is typically catalyzed by a weak acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. youtube.com The reaction is generally reversible and can be driven to completion by removing the water formed during the reaction. libretexts.org

These condensation reactions are a versatile method for introducing new carbon-nitrogen bonds and for the synthesis of various heterocyclic systems. youtube.com For example, multicomponent condensation reactions involving β-ketonitriles, aldehydes, and amines can lead to complex molecular scaffolds. mdpi.com

Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic substitution. The substituents on the ring—butoxy, methyl, and amino groups—play a crucial role in directing the position of substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. scranton.edu However, the substituents on the ring in this compound significantly influence its reactivity and regioselectivity in EAS reactions.

Amino group (-NH2): This is a powerful activating and ortho-, para-directing group.

Butoxy group (-O-Bu): This is also a strong activating and ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom. youtube.com

Methyl group (-CH3): This is a weakly activating and ortho-, para-directing group.

Considering the positions of these groups, the amino group at C3 and the butoxy group at C2 will strongly activate the ring towards electrophilic attack. The directing effects of these groups would reinforce each other. The positions ortho and para to the powerful amino group are C2, C4, and C6. The positions ortho and para to the butoxy group are C3 and C5 (the para position is occupied by the nitrogen).

The combined activating and directing effects of the amino, butoxy, and methyl groups would make the pyridine ring in this compound more susceptible to electrophilic attack than unsubstituted pyridine. The most likely positions for electrophilic substitution would be C5 and C6, which are activated by the amino and/or butoxy groups and are sterically accessible. Predicting the precise outcome would require experimental data, as the reaction conditions can also influence the regioselectivity.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentExpected Major Product(s)
HNO3/H2SO4 (Nitration)2-Butoxy-4-methyl-5-nitropyridin-3-amine and/or 2-Butoxy-4-methyl-6-nitropyridin-3-amine
Br2, FeBr3 (Bromination)5-Bromo-2-butoxy-4-methylpyridin-3-amine and/or 6-Bromo-2-butoxy-4-methylpyridin-3-amine
SO3, H2SO4 (Sulfonation)2-Butoxy-3-amino-4-methylpyridine-5-sulfonic acid and/or 2-Butoxy-3-amino-4-methylpyridine-6-sulfonic acid

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on pyridine rings typically occurs at the C-2 and C-4 positions, which are electronically deficient due to the inductive effect of the ring nitrogen. stackexchange.com The stability of the negatively charged intermediate, often called a Meisenheimer complex, is a key factor determining the reaction's feasibility and regioselectivity. stackexchange.comwikipedia.org For an attack at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, providing significant stabilization. stackexchange.comyoutube.com

In the case of this compound, the C-2 and C-4 positions are already substituted. Therefore, a substitution reaction would necessitate the displacement of an existing group. The butoxy group at the C-2 position, being an alkoxy group, could potentially serve as a leaving group in the presence of a strong nucleophile. The reaction would proceed via an addition-elimination mechanism. However, the electron-donating nature of the 3-amino group would decrease the electrophilicity of the C-2 carbon, potentially making this substitution challenging.

Alternatively, a nucleophilic substitution of hydrogen (SNH) could occur at the unsubstituted C-6 position, akin to the Chichibabin reaction. wikipedia.org This would involve the addition of a potent nucleophile, such as an amide ion, followed by the elimination of a hydride ion. The viability of this pathway would depend on the reaction conditions and the ability to facilitate the departure of the hydride.

The general reactivity order for leaving groups in SNAr reactions on activated aryl systems is often F > Cl > Br > I, which highlights the importance of the initial nucleophilic attack as the rate-determining step. sci-hub.seresearchgate.net However, in some pyridinium systems, this "element effect" is not observed, suggesting that subsequent steps, like deprotonation of the intermediate, can be rate-controlling. nih.gov For this compound, displacement of the butoxy group would be compared to other potential leaving groups if they were present on the ring.

Directed Ortho-Metallation and Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The reaction relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, typically n-BuLi, sec-BuLi, or lithium diisopropylamide (LDA), facilitating deprotonation at an adjacent ortho-position. clockss.orgsemanticscholar.orgbaranlab.org

For this compound, both the 2-butoxy and 3-amino groups can act as DMGs. The relative directing power of these groups is crucial. Amine and amide groups are generally considered very strong DMGs, often more powerful than alkoxy groups. organic-chemistry.orgsemanticscholar.org

The directing influence of the substituents can be summarized as follows:

3-Amino group: Directs to the C-2 and C-4 positions.

2-Butoxy group: Directs to the C-3 position.

In this molecule, all positions immediately ortho to the powerful DMGs are already substituted. This presents a challenge for standard DoM reactions. However, several possibilities could be explored:

Lithiation at C-6: This position is meta to the directing groups. While less common, meta-lithiation can sometimes be achieved, particularly with specific reagent combinations.

Benzylic Lithiation: The protons on the 4-methyl group are "benzylic" in nature and could be abstracted by a strong base, leading to a lithiated species that can be quenched with various electrophiles.

The choice of lithiating agent is also critical. Hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used with pyridine derivatives to prevent nucleophilic addition to the C=N bond. clockss.orgsemanticscholar.orguwindsor.ca The resulting organolithium intermediate is a versatile nucleophile that can react with a wide range of electrophiles, introducing new functional groups onto the pyridine scaffold.

Table 1: Potential Sites for Directed Ortho-Metallation and Functionalization

Potential Site Directing Group(s) Plausibility & Notes
C-5 4-Methyl (weakly), cooperative electronic effect Possible, but less favored than DMG-directed lithiation.
C-6 None (meta to DMGs) Unlikely under standard DoM conditions.
4-CH₂-Li 4-Methyl group A strong possibility, leading to side-chain functionalization.

Transformations Involving the Butoxy Group

The butoxy group is a key feature of the molecule and can be a site for specific chemical transformations.

Ether Cleavage and Hydrolysis Reactions

The cleavage of the aryl ether bond in the 2-butoxy group is a common transformation used to reveal a hydroxyl functionality, yielding 2-hydroxy-4-methylpyridin-3-amine (which would exist in equilibrium with its 2-pyridone tautomer). This reaction is typically achieved under strong acidic conditions. masterorganicchemistry.commasterorganicchemistry.com

Common reagents for ether cleavage include:

Boron Tribromide (BBr₃): A highly effective reagent for cleaving aryl alkyl ethers. The reaction is often performed at low temperatures in an inert solvent like dichloromethane.

Hydrogen Halides (HI, HBr): Concentrated hydrogen iodide or hydrogen bromide can cleave ethers, often requiring heat. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (SN1 or SN2 pathway depending on the alkyl group). masterorganicchemistry.commasterorganicchemistry.com

Aluminum Chloride (AlCl₃): In some cases, Lewis acids like AlCl₃, often in the presence of a nucleophilic scavenger or a tertiary amine base, can be used for ether cleavage. google.com

The choice of reagent would depend on the desired selectivity and the tolerance of other functional groups in the molecule. For instance, strongly acidic conditions might also lead to protonation of the pyridine nitrogen and the amino group.

Table 2: Common Reagents for Aryl Ether Cleavage

Reagent Typical Conditions Mechanism Notes
BBr₃ CH₂Cl₂, low temp (-78 °C to rt) Lewis acid-mediated cleavage.
HI or HBr Aqueous solution, heat Protonation followed by SN2 attack on the butyl group. masterorganicchemistry.com
Pyridine Hydrochloride High temperature (100+ °C) A milder acidic method. chemicalforums.com

Alkyl Chain Modifications

Functionalization of the n-butyl chain of the butoxy group without cleaving the ether linkage is a less common transformation for this class of compounds. Such modifications would rely on the reactivity of the aliphatic C-H bonds. Theoretical approaches could include radical reactions, such as free-radical halogenation, initiated by light or a radical initiator. However, this approach would likely suffer from a lack of selectivity, leading to a mixture of products halogenated at different positions on the butyl chain. Furthermore, the reaction conditions could be harsh and may not be compatible with the sensitive aminopyridine ring.

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the primary reactions of this compound is essential for predicting its reactivity and controlling reaction outcomes.

Identification of Reaction Intermediates

The key reactions of this compound proceed through well-defined, albeit often transient, intermediates.

Nucleophilic Aromatic Substitution: The SNAr mechanism proceeds through a high-energy, anionic addition intermediate known as a Meisenheimer complex or σ-adduct. stackexchange.comwikipedia.org If a nucleophile were to attack the C-2 position, displacing the butoxy group, the intermediate would involve an sp³-hybridized carbon at C-2, with the negative charge delocalized over the pyridine ring and onto the nitrogen atom. This delocalization is crucial for stabilizing the intermediate and facilitating the reaction.

Directed Ortho-Metallation: The DoM process involves the formation of an aryllithium intermediate. wikipedia.org This species is generated by the deprotonation of a C-H bond ortho to the directing group. The lithium atom is coordinated to the heteroatom of the DMG, forming a stable six-membered ring-like transition state that lowers the activation energy for proton abstraction. baranlab.org For this compound, if lithiation were to occur at the 4-methyl group, the intermediate would be a pyridylmethyllithium species.

Ether Cleavage: The acidic cleavage of the butoxy group begins with the protonation of the ether oxygen by a strong acid. masterorganicchemistry.com This creates a good leaving group, butanol, by forming a charged oxonium ion intermediate. A nucleophile, such as an iodide or bromide ion, then attacks the electrophilic carbon of the butyl group in an SN2 reaction, breaking the C-O bond and yielding the final 2-pyridone product and a butyl halide. masterorganicchemistry.com

Determination of Rate-Limiting Steps and Transition States

Detailed experimental kinetic studies or high-level computational chemistry analyses are required to elucidate the rate-limiting steps and the structures of transition states for any given reaction of this compound. Such studies would involve systematic variation of reaction conditions (e.g., temperature, concentration of reactants, solvent polarity) and the use of techniques like stopped-flow spectroscopy or isotopic labeling to probe the reaction mechanism.

For a hypothetical derivatization reaction, such as an acylation of the amino group, the rate-limiting step could be the initial nucleophilic attack of the amine on the acylating agent or the subsequent collapse of a tetrahedral intermediate. The transition state for such a step would involve a specific geometry of the reacting molecules with partially formed and broken bonds. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transient structures and determining their energies, which are crucial for understanding reaction rates.

Unfortunately, a thorough search of scientific databases reveals no published research that provides this level of detail specifically for this compound.

Electron-Pushing Formalism and Reaction Coordinate Diagrams

The electron-pushing formalism is a critical tool for visualizing the flow of electrons during a chemical reaction, providing a qualitative picture of bond-making and bond-breaking processes. For this compound, this formalism can be applied to predict the outcomes of various potential reactions. For instance, in an electrophilic aromatic substitution, the electron-donating amino and butoxy groups would direct incoming electrophiles to specific positions on the pyridine ring.

A reaction coordinate diagram provides a quantitative depiction of the energy changes that occur as reactants are converted into products. It plots the potential energy of the system against the reaction coordinate, a parameter that represents the progress of the reaction. Key features of this diagram include the energies of the reactants, products, any intermediates, and the transition states that connect them. The height of the energy barrier from the reactants to the highest-energy transition state corresponds to the activation energy of the reaction, which is a key determinant of the reaction rate.

The generation of an accurate reaction coordinate diagram necessitates either experimental kinetic data or sophisticated computational modeling. As with the determination of rate-limiting steps, there is a lack of specific published data for this compound that would allow for the construction of a precise and validated reaction coordinate diagram for any of its derivatization reactions.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the molecular structure of 2-Butoxy-4-methylpyridin-3-amine in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning NMR signals and establishing through-bond and through-space atomic correlations. Techniques such as COSY (Correlation Spectroscopy) would confirm the proton-proton coupling network within the butoxy chain and the pyridine (B92270) ring. For instance, correlations would be expected between the protons of the butoxy group's methylene (B1212753) groups and between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to establish the carbon-proton connectivity. The HMBC spectrum, in particular, would be instrumental in confirming the substitution pattern on the pyridine ring by showing long-range correlations between the protons of the methyl and butoxy groups and the carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the flexible butoxy group relative to the pyridine ring.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in ppm)

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine-H5 ~7.8 ~145
Pyridine-H6 ~6.5 ~115
NH₂ ~4.7 -
O-CH₂ ~4.3 ~68
CH₂ ~1.8 ~31
CH₂ ~1.5 ~19
CH₃ (butoxy) ~0.9 ~14
Pyridine-CH₃ ~2.2 ~17
Pyridine-C2 - ~158
Pyridine-C3 - ~125
Pyridine-C4 - ~148

Note: These are estimated values based on analogous compounds like 4-methylpyridin-2-amine and other substituted pyridines. Actual experimental values may vary. chemicalbook.comchemicalbook.com

The butoxy group of this compound is flexible and can adopt multiple conformations due to rotation around the C-O and C-C single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into the energy barriers for these conformational changes. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for different conformers. Analyzing the coalescence of these signals as the temperature increases would allow for the calculation of the activation energy for the conformational interchange.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

In a mass spectrometer, this compound would be ionized, and the resulting molecular ion would undergo fragmentation. By analyzing the mass-to-charge ratio (m/z) of the fragment ions, it is possible to deduce the fragmentation pathways. Common fragmentation for this molecule would likely involve the loss of the butoxy group, cleavage of the butoxy chain, and fragmentation of the pyridine ring. For example, a prominent fragment could result from the alpha-cleavage of the ether, leading to the loss of a butene molecule.

Table 2: Plausible High-Resolution Mass Spectrometry Fragmentation for this compound

m/z (Theoretical) Proposed Fragment
180.1263 [M]⁺ (Molecular Ion)
124.0687 [M - C₄H₈]⁺
109.0558 [M - C₄H₉O]⁺

Note: These values are calculated based on the chemical formula and represent a hypothetical fragmentation pattern.

Isotope labeling is a technique used to trace the pathways of atoms during fragmentation in mass spectrometry. nih.gov By selectively replacing certain atoms in this compound with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon, or ¹⁵N for nitrogen), the resulting mass shifts in the fragment ions can confirm or refute proposed fragmentation mechanisms. nih.gov For instance, labeling the butoxy group with deuterium would help to definitively identify fragments containing this part of the molecule. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

The IR spectrum of this compound would be expected to show characteristic absorption bands. wpmucdn.com As a primary amine, it should exhibit two N-H stretching vibrations in the region of 3200-3500 cm⁻¹. wpmucdn.com The C-H stretching vibrations of the methyl and butoxy groups would appear around 2850-3000 cm⁻¹. The C-O stretching of the ether linkage would be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be found in the 1400-1600 cm⁻¹ range. wpmucdn.com

Raman spectroscopy provides complementary information to IR spectroscopy. analyzeiq.com While N-H and O-H stretches are typically strong in IR, C=C and C-C bonds of the aromatic ring and the alkyl chain often give rise to strong signals in the Raman spectrum.

Table 3: Expected Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy
N-H Stretch (asymmetric and symmetric) 3200 - 3500 IR
C-H Stretch (aromatic) 3000 - 3100 IR, Raman
C-H Stretch (aliphatic) 2850 - 2960 IR, Raman
C=C, C=N Stretch (pyridine ring) 1400 - 1600 IR, Raman
N-H Bend ~1600 IR
C-O Stretch (ether) 1000 - 1300 IR

Note: These are general frequency ranges for the expected functional groups. wpmucdn.comnih.gov

Functional Group Characterization and Hydrogen Bonding Analysis

The molecular structure of this compound incorporates several key functional groups: a pyridine ring, a primary amine (-NH2), a butoxy group (-O-C4H9), and a methyl group (-CH3). The vibrational spectra (infrared and Raman) of this molecule would be expected to exhibit characteristic bands for each of these moieties.

Drawing parallels from studies on aminopyridine derivatives, the N-H stretching vibrations of the primary aromatic amine are anticipated in the 3500–3300 cm⁻¹ region. For instance, in 2-amino-5-chloropyridine (B124133) and 2-amino-6-chloropyridine, the N-H asymmetric and symmetric stretching vibrations are observed around 3550-3562 cm⁻¹ and 3449-3452 cm⁻¹, respectively. core.ac.uk The NH₂ scissoring mode is typically found near 1600 cm⁻¹, while wagging and twisting modes appear at lower frequencies. core.ac.uk

The butoxy group would be characterized by C-H stretching vibrations of the butyl chain between 2850 and 3000 cm⁻¹. The C-O stretching of the ether linkage is expected in the 1260-1000 cm⁻¹ range. The pyridine ring itself will display a series of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations within the aromatic ring typically occur in the 1600–1400 cm⁻¹ region. For 3-aminopyridine (B143674), C-N stretching is reported in the 1382-1266 cm⁻¹ range. core.ac.uk

Hydrogen bonding is a critical determinant of the supramolecular structure. In the solid state, the primary amine group of this compound is capable of acting as a hydrogen bond donor. The nitrogen atom of the pyridine ring and the oxygen atom of the butoxy group can act as hydrogen bond acceptors. This would likely lead to the formation of intermolecular N-H···N or N-H···O hydrogen bonds, creating chains or more complex networks that stabilize the crystal lattice. In the crystal structure of 2-chloro-4-methylpyridin-3-amine, for example, intermolecular N-H···N hydrogen bonds are observed, which link the molecules into chains.

Functional GroupExpected Vibrational Frequency Range (cm⁻¹)Analogous Compound Data (cm⁻¹)
N-H Stretching (amine)3300-35003550 & 3452 (2-amino-5-chloropyridine) core.ac.uk
C-H Stretching (alkyl)2850-3000Not specified in provided results
C=N, C=C Stretching (pyridine)1400-16001410 & 1412 (3,5-dibromopyridine) core.ac.uk
C-N Stretching (amine)1250-13501370 & 1368 (2-amino-5-chloropyridine) core.ac.uk
C-O Stretching (ether)1000-1260Not specified in provided results
NH₂ Scissoring~16001626 (2-amino-5-chloropyridine) core.ac.uk

Solid-State Vibrational Modes

The vibrational modes of this compound in the solid state are influenced by its crystal structure and intermolecular interactions. A complete vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a detailed picture of these modes.

Studies on related molecules, such as 3-amino-2-bromopyridine (B189615) and 4-amino-2-bromopyridine, have utilized DFT calculations to assign fundamental vibrational modes. nih.gov These analyses reveal a complex interplay of stretching, bending, and torsional modes. For this compound, the solid-state spectrum would likely show shifts in vibrational frequencies compared to the gas or solution phase, particularly for the N-H and C=N modes involved in hydrogen bonding. The lattice vibrations, or external modes, which correspond to the collective motions of molecules in the crystal, would appear at very low frequencies (typically below 200 cm⁻¹). These modes are sensitive to the crystal packing and the strength of intermolecular forces. The analysis of these modes in analogous compounds helps in understanding the rigidity and thermal properties of the crystal lattice.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

As this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable. However, X-ray crystallography is the definitive method for determining its solid-state molecular structure, including bond lengths, bond angles, and torsion angles, which define its conformation.

Solid-State Molecular Conformation and Packing

The conformation of this compound in the solid state will be a balance between intramolecular steric effects and intermolecular packing forces. The butoxy group, with its flexible butyl chain, can adopt various conformations. The torsion angles around the C-O and C-C bonds of the butoxy group will determine its spatial orientation relative to the pyridine ring.

The crystal packing, or the arrangement of molecules in the unit cell, is governed by the drive to achieve the most thermodynamically stable structure. This is often dictated by the formation of strong intermolecular interactions. For instance, the crystal structure of an iridium complex containing a 2-tert-butoxy-6-fluoro-3-(pyridin-2-yl)pyridine ligand reveals how the bulky tert-butoxy (B1229062) group influences the molecular packing. nih.gov In the case of 2-chloro-4-methylpyridin-3-amine, the molecules pack in a way that facilitates the formation of hydrogen-bonded chains. nih.gov

Crystallographic Data for an Analogous Compound: 2-Chloro-4-methylpyridin-3-amine nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9877 (8)
b (Å)12.8468 (15)
c (Å)12.8408 (19)
β (°)90.872 (14)
Volume (ų)657.75 (18)
Z4

Intermolecular Interactions and Crystal Engineering

The study of intermolecular interactions is crucial for crystal engineering, which aims to design and synthesize crystalline materials with desired properties. For this compound, several types of intermolecular interactions are expected to play a role in its crystal packing.

The interplay of these interactions will define the supramolecular architecture. By understanding these interactions in analogous structures, it is possible to predict and potentially control the crystal packing of this compound. For example, the introduction of different functional groups could systematically alter the hydrogen bonding patterns and lead to different crystal forms (polymorphs) with distinct physical properties. The analysis of the crystal structure of 2-aminopyridinium citrate (B86180) salts demonstrates the formation of complex hydrogen-bonded networks and their role in directing the crystal packing. nih.gov

Based on the conducted research, no publicly available scientific literature or data could be found regarding the computational and theoretical chemistry studies of this compound. The search for information on quantum chemical calculations, including Frontier Molecular Orbital (FMO) analysis, electrostatic potential surfaces, and reaction energy profiles, did not yield any specific studies for this compound. Similarly, no data was found on molecular dynamics simulations, including rotational energy barriers and solvent effects.

Therefore, it is not possible to provide the detailed article as requested in the outline. Further research in specialized chemical databases or newly published literature may be required to obtain the specific computational and theoretical data for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. By establishing these relationships, it becomes possible to predict the properties of new or untested compounds based solely on their molecular structure.

The prediction of physicochemical properties is a cornerstone of QSPR modeling. For this compound, a range of properties can be estimated using various QSPR models. These models are built upon large datasets of experimentally determined properties and use molecular descriptors to encode structural information. Molecular descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters.

Below is an illustrative table of physicochemical properties that could be predicted for this compound using established QSPR methodologies. It is important to note that these values are theoretical predictions and would require experimental validation. For comparative purposes, some computed properties for a structurally analogous compound, N,2-diethyl-6-(3-methylbutoxy)pyrimidin-4-amine, are available in public databases like PubChem. nih.gov

PropertyPredicted Value (Illustrative)Significance
Molecular Weight 194.27 g/mol A fundamental property calculated from the atomic weights of the constituent atoms.
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5Indicates the lipophilicity of the compound. A positive value suggests a preference for non-polar environments and can influence membrane permeability and bioavailability.
Aqueous Solubility Low to ModerateThe maximum amount of the compound that can dissolve in water. This property is critical for applications in aqueous media and for assessing environmental fate.
Hydrogen Bond Donors 1The number of hydrogen atoms attached to electronegative atoms (in this case, the amine group). This influences the potential for hydrogen bonding, which affects properties like boiling point and solubility.
Hydrogen Bond Acceptors 3The number of electronegative atoms (in this case, the nitrogen atoms and the oxygen atom) with lone pairs that can accept a hydrogen bond. This also plays a significant role in intermolecular interactions.
Rotatable Bonds 5The number of single bonds that can rotate freely. This is related to the conformational flexibility of the molecule, which can be important for its interaction with other molecules.

This table is for illustrative purposes and the values are hypothetical estimates based on the structure of this compound.

Beyond static physicochemical properties, QSPR models can be developed to predict the dynamic chemical behavior of compounds. This can include aspects like reactivity, metabolic stability, and permeability across biological membranes. The development of such predictive models relies on correlating molecular descriptors with experimentally observed behaviors.

For substituted pyridines, computational studies have demonstrated the ability to create models that predict properties like permeability. acs.orgrsc.org For instance, a study on a series of substituted pyridines found that their permeability across Caco-2 cell monolayers, a model for the human intestinal barrier, could be better explained by computational descriptors than by traditional Hansch parameters. acs.orgrsc.org The study highlighted the importance of desolvation energy in the permeation process, a parameter that can be calculated from the molecular structure. acs.orgrsc.org

A similar approach could be applied to develop predictive models for the chemical behavior of this compound. By calculating a range of molecular descriptors for this compound and comparing them to established models for similar structures, it would be possible to hypothesize about its reactivity and other behavioral characteristics. Such models are invaluable in the early stages of research and development for prioritizing compounds with desirable properties.

Ligand Design and Interaction Studies (Focusing on Non-Covalent Interactions)

Understanding how a molecule like this compound interacts with its environment at a molecular level is crucial for designing new catalysts, materials, and therapeutic agents. Ligand design and interaction studies, particularly those focusing on non-covalent interactions, provide a detailed picture of these intermolecular forces.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It is widely used to study the interaction of ligands with proteins, but it is also a valuable tool for understanding interactions with catalysts and material surfaces.

In the context of this compound, molecular docking could be employed to investigate how it might bind to the active site of a catalyst or adsorb onto a material surface. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on the predicted binding affinity.

A key aspect of molecular docking is the evaluation of non-covalent interactions, which are the primary forces governing the formation of the ligand-receptor complex. These interactions, while individually weak, collectively contribute to the stability of the complex. For this compound, the following non-covalent interactions would be of particular interest:

Hydrogen Bonds: The amine group (-NH2) can act as a hydrogen bond donor, while the pyridine nitrogen, the butoxy oxygen, and the amine nitrogen can all act as hydrogen bond acceptors.

π-π Stacking: The pyridine ring can engage in π-π stacking interactions with other aromatic systems, such as those that might be present in a catalyst or on a material surface.

Hydrophobic Interactions: The butyl chain of the butoxy group is hydrophobic and will tend to interact favorably with non-polar regions of a binding site.

Studies on other pyridine derivatives have demonstrated the importance of these interactions in their binding to various targets. acs.org For example, in the context of enzyme inhibition, hydrogen bonds and π-π stacking interactions have been shown to be critical for the binding of pyridine derivatives to the active site of acetylcholinesterase. acs.org

Below is a table summarizing the potential non-covalent interactions of this compound and their significance.

Type of Non-Covalent InteractionStructural Feature of this compound InvolvedPotential Significance in Interaction with Catalysts/Materials
Hydrogen Bonding (Donor) Amine group (-NH2)Can form strong directional interactions with electron-rich atoms on a catalyst or material surface, providing specificity and stability.
Hydrogen Bonding (Acceptor) Pyridine nitrogen, Butoxy oxygen, Amine nitrogenCan accept hydrogen bonds from acidic protons on a catalyst or surface, contributing to the overall binding affinity.
π-π Stacking Pyridine ringCan interact with aromatic moieties on a catalyst or support, leading to stabilization of the complex.
Hydrophobic Interactions Butyl chainCan drive the binding of the molecule to non-polar pockets or surfaces, particularly in aqueous environments.
Van der Waals Forces All atomsContribute to the overall shape complementarity and are essential for close packing within a binding site.

While molecular docking provides a qualitative and semi-quantitative assessment of binding, more rigorous computational methods can be used to calculate the binding energy of a ligand to a catalyst. Binding energy is the energy released when a ligand binds to a receptor, and a more negative binding energy indicates a more stable complex.

Density Functional Theory (DFT) is a quantum mechanical method that is widely used to calculate the electronic structure and energies of molecules and materials. By performing DFT calculations on the isolated ligand, the isolated catalyst, and the ligand-catalyst complex, the binding energy can be determined.

The binding energy is a critical parameter in catalysis as it is related to the stability of the catalyst-substrate complex. A binding energy that is too weak may result in insufficient activation of the substrate, while a binding energy that is too strong can lead to product inhibition, where the product does not readily dissociate from the catalyst.

In the case of this compound interacting with a catalytic surface, the binding energy would be the sum of all the attractive and repulsive interactions between the molecule and the surface. This includes the non-covalent interactions discussed previously, as well as any covalent or coordination bonds that may form.

Computational studies on the interaction of pyridine and its derivatives with metal surfaces and complexes have been performed to calculate adsorption and binding energies. researchgate.net These studies provide a framework for how such calculations could be approached for this compound. For example, the binding energy of pyridine to a zinc-porphyrin catalyst has been calculated to be -5.1 kcal/mol, indicating a favorable interaction. researchgate.net

Conclusion

2-Butoxy-4-methylpyridin-3-amine, while not a widely studied compound, represents a potentially valuable molecule at the intersection of organic synthesis, medicinal chemistry, and materials science. Its synthesis is achievable through established chemical transformations, and its structure suggests a range of possible applications. As the demand for novel chemical entities with tailored properties continues to grow, the exploration of unassuming scaffolds like this compound may pave the way for significant scientific advancements. Further research into the synthesis, characterization, and application of this and related compounds is warranted to fully unlock their potential.

Synthetic Utility and Applications in Chemical Sciences

Role as a Key Intermediate in Organic Synthesis

The unique arrangement of a butoxy group, a methyl group, and an amino group on the pyridine (B92270) ring endows 2-Butoxy-4-methylpyridin-3-amine with a distinct electronic and steric profile, making it a potentially valuable building block in organic synthesis.

Precursor for Complex Heterocyclic Architectures

The primary amino group ortho to the butoxy substituent and meta to the methyl group serves as a versatile handle for the construction of more complex heterocyclic systems. This amino functionality can participate in a variety of cyclization reactions to form fused ring systems. For instance, reactions with dicarbonyl compounds or their equivalents could lead to the formation of fused pyrazines or other nitrogen-containing polycyclic aromatic compounds. The butoxy group, while sterically hindering to some extent, also electronically influences the reactivity of the pyridine ring, potentially directing the regioselectivity of synthetic transformations.

Application in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The amino group of this compound makes it a suitable candidate for participation in various MCRs. For example, it could serve as the amine component in Ugi or Passerini-type reactions, leading to the rapid assembly of complex molecular scaffolds.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, could also leverage the functionalities of this compound. The strategic placement of the amino and butoxy groups could facilitate sequential cyclization and rearrangement reactions, providing a pathway to intricate molecular architectures from a relatively simple starting material.

Applications in Materials Science

The functional groups present in this compound suggest its potential utility in the development of advanced materials with tailored properties.

Functionalization of Polymeric Materials

The primary amine group of this compound offers a reactive site for the covalent attachment of this molecule onto polymer backbones. bldpharm.com This functionalization can be achieved through various chemical strategies, such as amide bond formation with polymers containing carboxylic acid or acyl chloride functionalities. nih.gov By incorporating this pyridine derivative, the surface properties, solubility, and thermal stability of the original polymer can be modified. Furthermore, the presence of the butoxy group could enhance the compatibility of the functionalized polymer with nonpolar environments.

Potential Polymer Functionalization Reactions Description
Amide CouplingReaction of the amine with polymers bearing carboxylic acid or ester groups.
Imine FormationCondensation with aldehyde or ketone-functionalized polymers.
Nucleophilic SubstitutionReaction with polymers containing leaving groups like halides.

Development of Optoelectronic or Sensory Materials

Substituted pyridines are known to be integral components of various optoelectronic materials. The electronic properties of the pyridine ring, modulated by the electron-donating amino and butoxy groups and the electron-donating methyl group, could impart desirable photophysical characteristics. While specific data for this compound is not available, related aminopyridine derivatives have been investigated for their fluorescence and charge-transport properties. Incorporation of this compound into larger conjugated systems could lead to materials with applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors for metal ions or other analytes.

Role as a Ligand or Precursor in Catalysis

The nitrogen atom of the pyridine ring and the exocyclic amino group provide potential coordination sites for metal ions, suggesting a role for this compound as a ligand in catalysis. The formation of stable chelate complexes with transition metals could lead to catalysts with unique reactivity and selectivity. For example, palladium complexes of similar aminopyridine ligands have been explored in cross-coupling reactions. The butoxy and methyl groups would influence the steric environment around the metal center, which could be tuned to control the outcome of catalytic transformations.

Metal Complexation and Coordination Chemistry

The 3-aminopyridine (B143674) scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. scirp.orgelsevierpure.comresearchgate.net The nitrogen atom of the pyridine ring and the exocyclic amino group can act as a bidentate chelating ligand, forming a stable five-membered ring upon coordination to a metal center. The 2-butoxy and 4-methyl substituents on the pyridine ring in this compound would sterically and electronically influence the coordination properties.

The butoxy group, being an electron-donating group, would increase the electron density on the pyridine nitrogen, potentially enhancing its donor capacity. The steric bulk of the butoxy group might also influence the geometry of the resulting metal complexes, possibly favoring specific coordination numbers or arrangements. Research on related aminopyridinato ligands has shown that the substitution pattern can be fine-tuned to control the electronic and steric features of the resulting metal complexes, which is crucial for applications in catalysis, such as olefin polymerization. vot.pl

Studies on similar 3-aminopyridine ligands have demonstrated their ability to form complexes with various transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). scirp.org These complexes exhibit diverse structural motifs, including polymeric chains where the aminopyridine ligand bridges metal centers. elsevierpure.comresearchgate.net It is conceivable that this compound could form similar coordination polymers or discrete mononuclear or polynuclear complexes, depending on the metal ion and reaction conditions. The characterization of such complexes would rely on techniques like single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Metal Ions
MonodentateCoordination through the pyridine nitrogen.Various transition metals
Bidentate ChelatingCoordination through both the pyridine nitrogen and the amino group.Various transition metals
BridgingThe ligand bridges two or more metal centers.Various transition metals

Organocatalytic Applications

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen exponential growth. Amines, in particular, are a prominent class of organocatalysts. While there is no specific literature on the organocatalytic applications of this compound, its primary amine functionality suggests potential in this area.

Primary amines can participate in various catalytic cycles, for instance, by forming enamines or iminium ions with carbonyl compounds. However, the catalytic activity of aminopyridines can be significantly influenced by the substitution pattern on the pyridine ring. The electronic properties of the substituents can affect the nucleophilicity and basicity of the amino group, which are critical for its catalytic performance. The 2-butoxy group in the target molecule would likely enhance the electron-donating character of the pyridine ring, which could, in turn, modulate the reactivity of the amino group in a catalytic setting.

Development of Novel Chemical Probes or Reagents

The development of new molecules for analytical purposes is a continuous endeavor in chemistry. Substituted pyridines are often core structures in such reagents.

Fluorescent Labeling Agents

Aminopyridine derivatives have been investigated as potential fluorescent probes. researchgate.netresearchgate.net The fluorescence properties of these compounds are highly dependent on the nature and position of substituents on the pyridine ring. While the intrinsic fluorescence of this compound has not been reported, it is plausible that this compound or its derivatives could exhibit useful photophysical properties.

The amino group offers a convenient handle for further functionalization, allowing for the attachment of other fluorophores or moieties that can modulate the fluorescence in response to specific analytes or environmental conditions. The butoxy group could also be varied to fine-tune the solubility and photophysical characteristics of potential fluorescent probes. Research on other heterocyclic systems has shown that the introduction of alkoxy groups can lead to compounds with intense fluorescence and large Stokes shifts, which are desirable properties for fluorescent probes. nih.gov

Analytical Reagents in Chemical Assays

The chelating ability of this compound suggests its potential use as an analytical reagent for the detection and quantification of metal ions. The formation of a colored or fluorescent complex with a specific metal ion could form the basis of a spectrophotometric or fluorometric assay. The selectivity and sensitivity of such an assay would depend on the stability of the complex formed and the change in the spectroscopic properties upon complexation. The butoxy group could enhance the solubility of the reagent and its metal complexes in organic solvents, facilitating extraction-based analytical methods.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of polysubstituted pyridines, including 2-Butoxy-4-methylpyridin-3-amine, has traditionally relied on multi-step sequences that often generate significant chemical waste and employ harsh reaction conditions. A primary future objective is the development of more sustainable and atom-economical synthetic routes.

Modern synthetic strategies such as multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, offer a promising avenue. nih.govnih.gov An envisioned MCR for this compound could involve the condensation of a β-enaminone with an appropriate C1 synthon and an ammonia (B1221849) source, potentially catalyzed by a recyclable, environmentally benign catalyst. mdpi.com Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also present an elegant approach to building the substituted pyridine (B92270) core with high efficiency. nih.govorganic-chemistry.org

Furthermore, the principles of green chemistry necessitate a move away from stoichiometric reagents and hazardous solvents. Future synthetic designs should prioritize catalytic methods, particularly those employing earth-abundant metals or even metal-free conditions. nih.govorganic-chemistry.org The use of alternative energy sources like microwave irradiation or mechanochemistry could also significantly reduce reaction times and energy consumption, contributing to a more sustainable manufacturing process. rsc.org A significant challenge remains in identifying the optimal combination of starting materials and catalysts that can deliver this compound in high yield and purity while adhering to the principles of atom economy.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the this compound core is largely unexplored. Future research will undoubtedly focus on elucidating its chemical behavior and harnessing it for the synthesis of novel derivatives. A key area of investigation will be the selective functionalization of the C-H bonds of the pyridine ring. Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the pre-functionalization of starting materials. acs.orginnovations-report.comresearchgate.net

Given the substitution pattern of this compound, the C-5 and C-6 positions are prime targets for C-H activation. Research into regioselective halogenation, arylation, or alkylation at these sites would open up avenues to a wide range of new analogues with potentially interesting biological or material properties. acs.orgacs.org The interplay between the electron-donating amino and butoxy groups and the electron-withdrawing nature of the pyridine nitrogen will be a crucial factor in determining the regioselectivity of these transformations. nih.gov

Unconventional transformations that leverage the unique electronic properties of the substituted pyridine ring are also a fertile ground for discovery. This could include dearomatization-rearomatization strategies to access otherwise unattainable substitution patterns or the use of the pyridine nitrogen as a directing group in transition metal-catalyzed reactions. innovations-report.comacs.org The amino group at the 3-position also offers a handle for further derivatization, such as the formation of amides, sulfonamides, or the construction of new heterocyclic rings fused to the pyridine core.

Advanced Computational Methodologies for Predictive Chemistry

In silico approaches are becoming indispensable in modern chemical research. For a molecule like this compound, where experimental data is scarce, computational chemistry can provide invaluable predictive insights. researchgate.netnih.gov

Density Functional Theory (DFT) calculations can be employed to model the electronic structure, charge distribution, and spectroscopic properties of the molecule. rsc.org This information can help in predicting the most likely sites for electrophilic or nucleophilic attack, thereby guiding the design of synthetic reactions. researchgate.net Molecular docking studies can be used to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes or receptors, thus identifying potential therapeutic applications. nih.gov

Furthermore, computational methods can be used to investigate the reaction mechanisms of potential synthetic routes, helping to optimize reaction conditions and identify potential side products. nih.gov The development of accurate quantitative structure-activity relationship (QSAR) models could also accelerate the discovery of new derivatives with enhanced biological activity. nih.gov A significant challenge in this area is ensuring the accuracy of the computational models and validating the in silico predictions with experimental data.

Integration into Emerging Fields of Chemical Technology

The unique combination of functional groups in this compound suggests its potential for integration into various emerging fields of chemical technology. The pyridine scaffold is a well-established pharmacophore, and the specific substitution pattern of this molecule could lead to novel biological activities. nih.govrsc.orgmdpi.com Future research should involve screening this compound and its derivatives for a wide range of pharmacological effects.

In materials science, substituted pyridines are used as ligands for metal complexes, which can have applications in catalysis, sensing, and as functional materials. mdpi.com The amino and butoxy groups of this compound could act as coordination sites for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting structural and functional properties.

The integration of fluorine-containing groups, a common strategy in medicinal and materials chemistry, could also be explored to modulate the properties of this compound. mdpi.com The development of efficient methods for the synthesis and functionalization of this molecule will be key to unlocking its potential in these and other cutting-edge technological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Butoxy-4-methylpyridin-3-amine and its structural analogs?

  • Methodological Answer : Common routes include nucleophilic substitution on halogenated pyridines (e.g., replacing a chloro group with butoxy via SNAr) or coupling reactions using Buchwald-Hartwig amination. For analogs like 4-amino-3-methylpyridine, intermediates are often synthesized via reductive amination or condensation, followed by purification via column chromatography . Characterization typically involves 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR distinguishes butoxy (δ ~3.5–4.0 ppm) and methyl groups (δ ~2.3–2.5 ppm). 13^13C NMR confirms substitution patterns (e.g., C-3 amine at δ ~150 ppm).
  • MS : HRMS identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray crystallography : For unambiguous structural confirmation, SHELX software is widely used for small-molecule refinement .

Q. How can researchers optimize reaction yields for pyridine derivatives with bulky substituents like butoxy groups?

  • Methodological Answer : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Catalytic systems like Pd/Cu for coupling reactions improve efficiency. For example, Suzuki-Miyaura coupling with aryl boronic acids is effective for introducing aryl groups at specific positions . Reaction monitoring via TLC or HPLC ensures timely termination to avoid side products .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, electron-rich pyridine amines undergo electrophilic attack at the para position relative to the amino group. Software like Gaussian or ORCA models transition states and activation energies, guiding experimental design .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of pyridine derivatives?

  • Methodological Answer :

  • Purity analysis : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting points.
  • Crystallography : Polymorph identification via X-ray diffraction explains variations in melting behavior.
  • Inter-laboratory validation : Cross-check data using standardized protocols (e.g., ASTM methods) .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

  • Methodological Answer :

  • Protecting groups : Temporarily block the amino group with Boc or Fmoc to reduce steric bulk during butoxy substitution .
  • Microwave-assisted synthesis : Accelerates reactions under high pressure, overcoming kinetic barriers.
  • Directed ortho-metalation : Use directing groups (e.g., amides) to control regioselectivity in crowded systems .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study the electronic effects of substituents on this compound’s basicity?

  • Methodological Answer :

  • pH titration : Measure pKa shifts in aqueous/organic solvent mixtures.
  • DFT calculations : Compare charge distribution at the amino group with/without substituents.
  • Substituent variation : Synthesize analogs (e.g., replacing methyl with electron-withdrawing groups) to isolate electronic effects .

Q. What experimental approaches validate the biological activity of this compound as a kinase inhibitor analog?

  • Methodological Answer :

  • Enzyme assays : Test inhibition of p38 MAP kinase using fluorescence-based assays (e.g., ADP-Glo™).
  • Docking studies : Use AutoDock Vina to simulate binding interactions with kinase active sites.
  • SAR analysis : Compare activity with known inhibitors like SB-202190 to identify critical substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.